2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
Description
The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide features a 1,2,4-oxadiazole core substituted with a 4-fluorophenyl group, linked to a pyrrole ring and an acetamide moiety bound to a 2-methylphenyl group. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and bioisosteric resemblance to esters and amides, making it a common pharmacophore in drug discovery .
Properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-14-5-2-3-6-17(14)23-19(27)13-26-12-4-7-18(26)21-24-20(25-28-21)15-8-10-16(22)11-9-15/h2-12H,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQRQTWGZYRAFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide typically involves multiple steps, each requiring specific reaction conditions:
Formation of the Oxadiazole Ring: : This is usually achieved via the cyclization of a suitable precursor, such as a hydrazide, with a nitrile or an amidoxime under acidic or basic conditions.
Introduction of the Fluorophenyl Group: : This step often involves electrophilic aromatic substitution using a fluorinated aryl halide.
Construction of the Pyrrole Ring: : This can be accomplished through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with ammonia or a primary amine.
Amidation Reaction: : The final step involves the formation of the acetamide group via the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes typically requires optimization of the reaction conditions to enhance yield and purity. This may involve the use of automated synthesis reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide can undergo various types of chemical reactions:
Oxidation: : The pyrrole ring can be oxidized to form pyrrole N-oxides.
Reduction: : The oxadiazole ring can be reduced under specific conditions to form dihydro-oxadiazoles.
Substitution: : The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation Reactions: : Typically carried out using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction Reactions: : Commonly performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reactions: : These often require the use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: : Pyrrole N-oxides.
Reduction: : Dihydro-oxadiazoles.
Substitution: : Fluorinated substitution products.
Scientific Research Applications
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: : Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: : Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic devices.
Mechanism of Action
The mechanism of action of this compound depends on its interaction with specific molecular targets:
Enzyme Inhibition: : It may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate access.
Receptor Interaction: : It can function as a ligand that binds to cell surface receptors, initiating a cascade of intracellular signaling pathways.
Comparison with Similar Compounds
Piperidine-1-carboxamide Derivative
Compound : 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide
- Structural Difference : Replaces the pyrrole-acetamide moiety with a piperidine-carboxamide group.
- Activity : Demonstrated superior binding affinity to Mycobacterium tuberculosis (Mtb) targets (InhA and EthR) compared to control drugs (isoniazid and ethionamide). Molecular dynamics simulations confirmed stable interactions with key residues (e.g., Tyr158 in InhA) .
- Pharmacokinetics: Favorable ADMET profiles, including blood-brain barrier permeability and non-hepatotoxicity (unlike related compounds C38 and C21) .
Benzodioxol-Substituted Oxadiazole Derivatives
Compound : 2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide
- Structural Difference : Substitutes the 4-fluorophenyl group with a benzodioxol ring.
- Impact : The benzodioxol group may enhance lipophilicity and π-π stacking interactions but could introduce metabolic instability due to the methylenedioxy group .
Analogues with Varied Acetamide Substituents
Methoxyethyl-Substituted Acetamide
Compound : 2-[2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methoxyethyl)acetamide
Triazole-Thioacetamide Derivatives
Compound : N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Structural Difference : Replaces the oxadiazole-pyrrole system with a triazole-thioacetamide scaffold.
- Activity : Evaluated for anti-exudative effects, showing comparable efficacy to diclofenac sodium at 10 mg/kg .
Comparative Analysis of Key Properties
*Estimated based on analogs.
Research Findings and Methodological Considerations
- In Silico Studies : The piperidine-1-carboxamide analog showed higher binding affinity (−9.2 kcal/mol for InhA vs. −7.8 kcal/mol for isoniazid) in molecular docking, validated by 100 ns molecular dynamics simulations .
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods for related acetamides, such as refluxing intermediates with catalysts like pyridine/zeolite .
- Toxicity: While the piperidine analog (C22) was non-hepatotoxic, structural modifications (e.g., benzodioxol) may introduce toxicity risks requiring further validation .
Biological Activity
The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide is a complex organic molecule characterized by its unique structural components, including an oxadiazole ring, a pyrrole moiety, and various aromatic groups. This structure suggests potential biological activities that merit detailed investigation.
The molecular formula of the compound is with a molecular weight of approximately 392.4 g/mol. The IUPAC name reflects its intricate structure, which includes functional groups that can influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | XLWIQNPOSSWVPH-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets in biological systems. The oxadiazole and pyrrole rings are known to engage in hydrogen bonding and π-π stacking interactions with proteins and enzymes, potentially modulating their activity.
Key Interactions:
- Hydrogen Bonding : The presence of nitrogen atoms in the oxadiazole and pyrrole rings facilitates hydrogen bonding with target biomolecules.
- Hydrophobic Interactions : The fluorophenyl and methylphenyl groups contribute to hydrophobic interactions that enhance binding affinity.
These interactions suggest that the compound may act as an inhibitor or modulator of specific enzymes or receptors involved in various biochemical pathways.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings often exhibit antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies have shown that similar oxadiazole derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression.
Case Studies
In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of oxadiazole-containing compounds and tested their biological activities against multiple cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity against breast and lung cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
